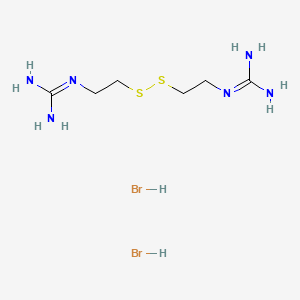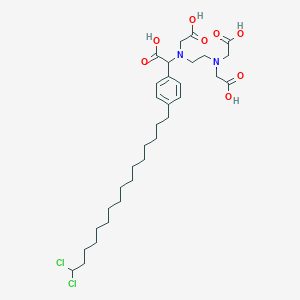
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is a chemical compound with the molecular formula C10H12F3N·HCl. It is known for its unique trifluoromethyl group attached to the benzyl ring, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with ethanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-(Trifluoromethyl)benzyl chloride+Ethanamine→N-(4-(Trifluoromethyl)benzyl)ethanamine
The product is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified through crystallization or distillation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed.
Major Products
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its unique structure.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- N-benzyl-N-methyl-2-[4-(trifluoromethyl)phenyl]ethanamine hydrochloride
- N-ethyl-N-[3-(trifluoromethyl)benzyl]ethanamine hydrochloride
Uniqueness
N-(4-(Trifluoromethyl)benzyl)ethanamine hydrochloride stands out due to its specific trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C10H13ClF3N |
|---|---|
Molekulargewicht |
239.66 g/mol |
IUPAC-Name |
N-[[4-(trifluoromethyl)phenyl]methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3N.ClH/c1-2-14-7-8-3-5-9(6-4-8)10(11,12)13;/h3-6,14H,2,7H2,1H3;1H |
InChI-Schlüssel |
BPYQCHJKNSEEBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCC1=CC=C(C=C1)C(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


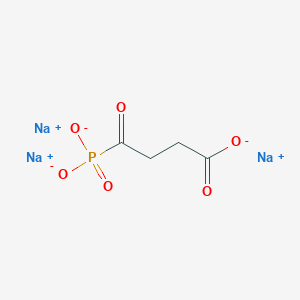
![6-Bromo-2,3,4,5-tetrahydrobenzo[b]oxepine](/img/structure/B12850542.png)
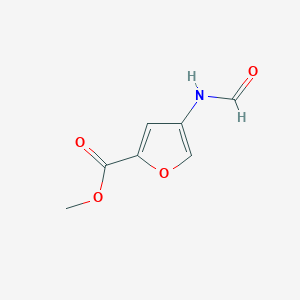
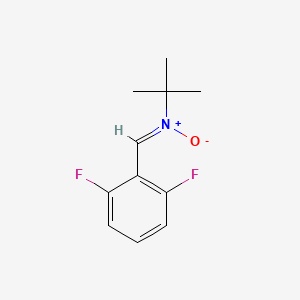
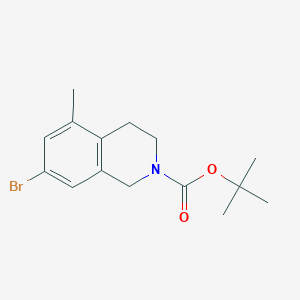
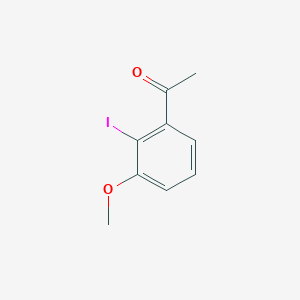
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)

